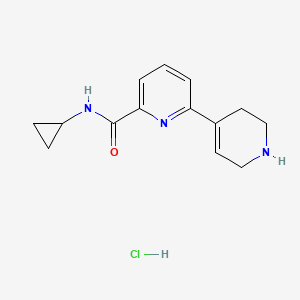
N-cyclopropyl-6-(1,2,3,6-tetrahydropyridin-4-yl)pyridine-2-carboxamide;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-cyclopropyl-6-(1,2,3,6-tetrahydropyridin-4-yl)pyridine-2-carboxamide;hydrochloride is a chemical compound that has garnered interest due to its unique structure and potential applications in various fields. This compound features a cyclopropyl group, a tetrahydropyridinyl moiety, and a picolinamide core, making it a versatile molecule for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopropyl-6-(1,2,3,6-tetrahydropyridin-4-yl)pyridine-2-carboxamide;hydrochloride typically involves multi-step organic reactions. One common method includes the palladium-catalyzed alkyl-Heck reaction, which is highly selective and efficient . This reaction involves the use of unactivated alkyl iodides and provides access to various tetrahydropyridine derivatives . Another method involves the aza-Diels-Alder reaction, catalyzed by ion-paired Lewis acids, which efficiently forms the tetrahydropyridine ring .
Industrial Production Methods
Industrial production of this compound may involve scaling up the aforementioned synthetic routes. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
N-cyclopropyl-6-(1,2,3,6-tetrahydropyridin-4-yl)pyridine-2-carboxamide;hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the cyclopropyl and tetrahydropyridinyl moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or sulfonates in the presence of a base like sodium hydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols or amines.
Scientific Research Applications
N-cyclopropyl-6-(1,2,3,6-tetrahydropyridin-4-yl)pyridine-2-carboxamide;hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of N-cyclopropyl-6-(1,2,3,6-tetrahydropyridin-4-yl)pyridine-2-carboxamide;hydrochloride involves its interaction with specific molecular targets. It may act as an agonist or antagonist at certain receptors, influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine hydrochloride: Known for its neurotoxic effects and use in Parkinson’s disease research.
N-Boc-1,2,3,6-tetrahydropyridine-4-boronic acid: Used in metal-catalyzed cross-coupling reactions.
(1,2,5,6-Tetrahydropyridin-4-yl)methylphosphinic acid: A GABA antagonist selective for the GABA A-ρ subtype.
Uniqueness
N-cyclopropyl-6-(1,2,3,6-tetrahydropyridin-4-yl)pyridine-2-carboxamide;hydrochloride stands out due to its unique combination of structural features, which confer distinct chemical reactivity and potential biological activity. Its versatility makes it a valuable compound for various research applications.
Properties
Molecular Formula |
C14H18ClN3O |
|---|---|
Molecular Weight |
279.76 g/mol |
IUPAC Name |
N-cyclopropyl-6-(1,2,3,6-tetrahydropyridin-4-yl)pyridine-2-carboxamide;hydrochloride |
InChI |
InChI=1S/C14H17N3O.ClH/c18-14(16-11-4-5-11)13-3-1-2-12(17-13)10-6-8-15-9-7-10;/h1-3,6,11,15H,4-5,7-9H2,(H,16,18);1H |
InChI Key |
QVNRAKPXONERMA-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1NC(=O)C2=CC=CC(=N2)C3=CCNCC3.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















